molecular formula C15H13F3N2O2 B2746505 N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide CAS No. 866153-58-4

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Cat. No. B2746505
CAS RN: 866153-58-4
M. Wt: 310.276
InChI Key: CIBHDMUNOQFAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide, also known as PFB-TFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in regulating various cellular processes.

Scientific Research Applications

Crystal Structure and Molecular Analysis

Research has delved into the crystal structure and molecular analysis of related benzamide derivatives. For example, a study on a similar N-(pyridin-2-ylmethyl)benzamide derivative detailed the orientation differences between the pyridine and benzene rings within its structure, contributing to crystallography and molecular packing understanding (G. Artheswari, V. Maheshwaran, N. Gautham, 2019).

Fluorescence and Photophysical Properties

The synthesis and characterization of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been studied. These compounds exhibit significant luminescence in both DMF solution and solid state, which is crucial for developing new materials with potential applications in sensing and imaging (A. Srivastava et al., 2017).

Catalytic Processes

Cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides has been developed, demonstrating the utility of benzamides in facilitating novel synthetic routes. This approach allows the efficient production of phthalimide derivatives, highlighting the role of benzamides in organic synthesis and catalysis (Lu-Yang Fu, Jun Ying, Xiao‐Feng Wu, 2019).

Corrosion Inhibition

The effect of stereochemical conformation on the corrosion inhibitive behavior of Schiff bases derived from benzamides on mild steel in acidic medium has been explored. These studies provide insights into how the molecular structure of benzamides can influence their performance as corrosion inhibitors, a crucial aspect for materials protection in various industrial applications (Manilal Murmu et al., 2019).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)10-22-13-3-1-12(2-4-13)14(21)20-9-11-5-7-19-8-6-11/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHDMUNOQFAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.